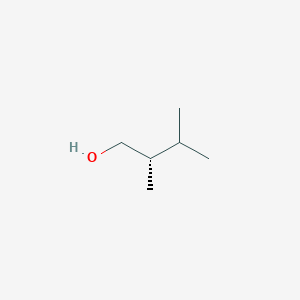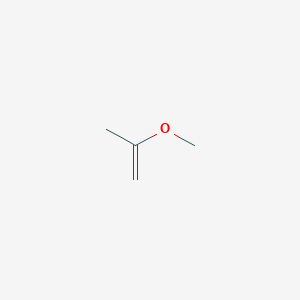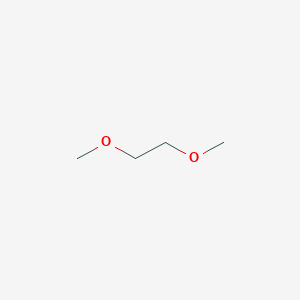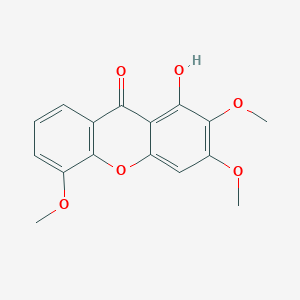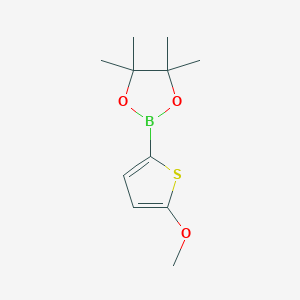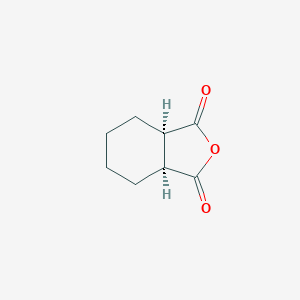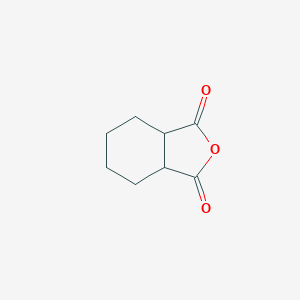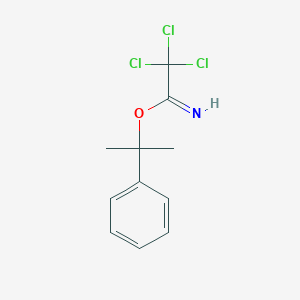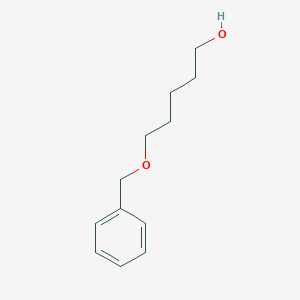
5-苄氧基-1-戊醇
描述
5-Benzyloxy-1-pentanol is a chemical compound that can be synthesized through various chemical reactions, often involving the benzylation of alcohols or through specific synthesis routes designed to introduce the benzyloxy group into pentanol. The compound's relevance spans from being a potential intermediate in organic synthesis to its use in the preparation of various chemical derivatives for further applications in chemistry and material science.
Synthesis Analysis
The synthesis of derivatives similar to 5-Benzyloxy-1-pentanol involves several chemical strategies. For instance, Guo et al. (2013) described a stereo-controlled synthesis method starting from 2,3,5-tris(benzyloxy)pentane-1,4-diol, optimized to yield diiodide compounds instead of forming ring-closure products, which could be relevant for the synthesis of 5-Benzyloxy-1-pentanol or its derivatives (Guo et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Benzyloxy-1-pentanol, such as 1,5-bis(phenoxy)pentanes, has been studied to understand their polymerizability and potential in creating aromatic polyethers. Percec et al. (1992) provided insights into the structure-reactivity relationship of these compounds, which can inform the understanding of 5-Benzyloxy-1-pentanol’s molecular characteristics (Percec et al., 1992).
Chemical Reactions and Properties
Chemical reactions involving 5-Benzyloxy-1-pentanol or its analogs can be complex, involving various functional groups and reaction conditions. Aoyagi et al. (2003) described the kinetic resolution of similar compounds, which underscores the chemical reactivity and potential transformations 5-Benzyloxy-1-pentanol might undergo under specific conditions (Aoyagi et al., 2003).
Physical Properties Analysis
The physical properties of 5-Benzyloxy-1-pentanol, such as boiling point, melting point, and solubility, would be influenced by its functional groups. Although specific data on 5-Benzyloxy-1-pentanol was not directly found, research on related compounds provides a framework for understanding how such properties might be predicted or analyzed.
Chemical Properties Analysis
The chemical properties of 5-Benzyloxy-1-pentanol, including reactivity with other chemical agents and stability under various conditions, are crucial for its application in synthesis and material science. Studies on similar compounds, such as the work by Koso et al. (2009) on the hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol, offer insights into the types of chemical transformations that 5-Benzyloxy-1-pentanol might undergo (Koso et al., 2009).
科学研究应用
- Summary of the Application: 5-Benzyloxy-1-pentanol is used as a starting material in the synthesis of 5-benzyloxypentanal and (±)tanikolide . These compounds are important in the field of organic chemistry for the development of new reactions and methodologies.
- Methods of Application: The synthesis process involves reacting pentane-1,5-diol with benzyl chloride . The specific experimental procedures and technical details would depend on the exact synthesis protocol being followed.
- Results or Outcomes: The successful synthesis of 5-benzyloxypentanal and (±)tanikolide from 5-Benzyloxy-1-pentanol would be a key outcome of this application . Quantitative data or statistical analyses would depend on the specific experimental conditions and protocols.
安全和危害
5-Benzyloxy-1-pentanol is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Personal protective equipment such as N95 dust masks, eyeshields, and gloves are recommended when handling this compound .
属性
IUPAC Name |
5-phenylmethoxypentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVDPWSEPVHOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277966 | |
| Record name | 5-Benzyloxy-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy-1-pentanol | |
CAS RN |
4541-15-5 | |
| Record name | 4541-15-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyloxy-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Benzyloxy)pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

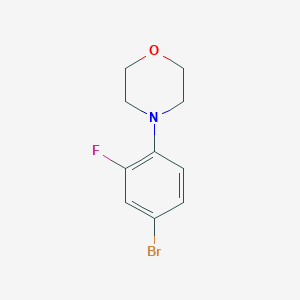
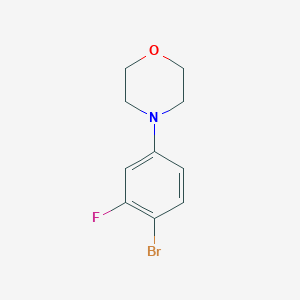
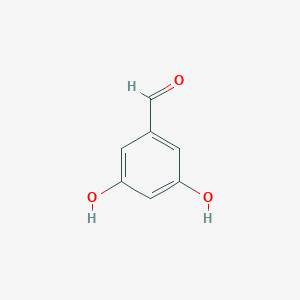

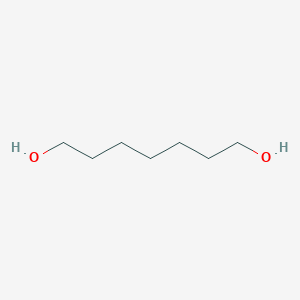
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)
